N-Fmoc-5-tert-butoxy-L-norvaline N-Fmoc-5-tert-butoxy-L-norvaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18785126
InChI: InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1
SMILES:
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol

N-Fmoc-5-tert-butoxy-L-norvaline

CAS No.:

Cat. No.: VC18785126

Molecular Formula: C24H29NO5

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-5-tert-butoxy-L-norvaline -

Specification

Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid
Standard InChI InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1
Standard InChI Key PKOHTKOGWKQWHE-NRFANRHFSA-N
Isomeric SMILES CC(C)(C)OCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Fmoc-5-tert-butoxy-L-norvaline (CAS 2349713-29-5) is a non-proteinogenic amino acid derivative with the molecular formula C24H29NO5\text{C}_{24}\text{H}_{29}\text{NO}_5 and a molar mass of 411.5 g/mol . Its IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid, reflects its stereochemistry and functional groups:

  • An Fmoc group (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_2) protects the α-amino group.

  • A tert-butoxy group (C4H9O\text{C}_4\text{H}_9\text{O}) is attached to the fifth carbon of the norvaline side chain.

  • A carboxylic acid moiety (COOH\text{COOH}) remains free for peptide bond formation .

The stereocenter at the α-carbon ensures L-configuration, critical for mimicking natural amino acids in bioactive peptides .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC24H29NO5\text{C}_{24}\text{H}_{29}\text{NO}_5
Molecular Weight411.5 g/mol
SMILES NotationCC(C)(C)OCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIKeyPKOHTKOGWKQWHE-NRFANRHFSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-Fmoc-5-tert-butoxy-L-norvaline involves sequential protection of the amino and hydroxyl groups:

  • Amino Protection: 5-tert-butoxy-L-norvaline reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium bicarbonate or triethylamine), forming the Fmoc-protated intermediate.

  • Side-Chain Functionalization: The tert-butoxy group is introduced via alkylation of the hydroxyl group using tert-butyl bromide under phase-transfer conditions .

Orthogonal protection strategies, as detailed in PMC studies, prevent undesired side reactions. For example, copper-complexation methods isolate specific amino groups during multi-step syntheses of analogous Fmoc-azido amino acids .

Industrial Manufacturing

Industrial protocols scale these reactions using automated peptide synthesizers and continuous-flow reactors. Key optimizations include:

  • Temperature Control: Maintaining 0–5°C during Fmoc-Cl reactions to minimize racemization.

  • Catalyst Selection: Benzyltriethylammonium chloride enhances alkylation efficiency by facilitating phase transfer .

  • Purification: Reverse-phase chromatography ensures ≥95% purity, as commercialized by suppliers like AChemBlock .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound’s primary application lies in SPPS, where its features address two critical challenges:

  • Orthogonal Deprotection: The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine/DMF), while the acid-labile tert-butoxy group remains intact until final TFA cleavage.

  • Side-Chain Stability: The tert-butoxy ether resists nucleophilic attack during coupling steps, preventing side-chain degradation .

Peptide Dendrimers and Bioconjugates

The tert-butoxy group’s hydrophobicity aids in:

  • Solubility Modulation: Enhancing peptide solubility in organic solvents for fragment condensation.

  • Click Chemistry: Serving as a precursor for post-synthetic modifications (e.g., Huisgen cycloaddition after deprotection to a hydroxyl group) .

Research Advancements and Challenges

Stereochemical Integrity

Racemization during Fmoc protection remains a concern. Studies on analogous compounds show that using HOBt (hydroxybenzotriazole) as an additive reduces epimerization to <1% .

Industrial Scalability

While batch processes dominate, flow chemistry approaches are emerging. A 2024 VulcanChem report highlights a 30% yield improvement using microreactors, attributed to enhanced mass transfer.

Table 2: Comparative Synthesis Metrics

ParameterBatch ProcessFlow Chemistry
Reaction Time12–24 hours2–4 hours
Yield65–70%85–90%
Purity95%98%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator